molecular formula C12H15BrN2S B1521517 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide CAS No. 1181457-99-7

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide

Cat. No. B1521517
CAS RN: 1181457-99-7
M. Wt: 299.23 g/mol
InChI Key: BZFIAIUFLUNKNV-UHFFFAOYSA-N
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Description

“4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C12H15BrN2S . It’s available for purchase for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring are a methyl group, an amine group, and a phenylmethyl group .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” is 299.2299 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Molecular Structure and Synthesis

  • Experimental and Theoretical Structure Analysis : A comprehensive study on the molecular and electronic structure of a similar thiazol-2-amine derivative was conducted, utilizing techniques like NMR, IR, X-ray diffraction, and computational methods (Hartree–Fock and DFT calculations) to explore its conformational flexibility and electronic properties (Özdemir et al., 2009).
  • Anticancer and Antimicrobial Synthesis : Research into the design and synthesis of thiazol-2-amine derivatives for potential anticancer and antimicrobial applications has led to the development of compounds with promising activity against various human cancer cell lines and microbial strains, indicating the therapeutic potential of these molecules (Yakantham et al., 2019).

Chemical Properties and Applications

  • Electrochemical Applications : The corrosion inhibition efficacy of a thiazole derivative on mild steel in HCl solution was investigated, highlighting its potential as a corrosion inhibitor due to its strong adsorption and formation of a protective barrier on the steel surface (Yüce et al., 2014).
  • Antimicrobial Activities : Synthesis and evaluation of new 1,3,4-triazole derivatives, including thiazole moieties, have shown significant antimicrobial activities, underscoring the importance of thiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Biomedical Research

  • Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to thiazol-2-amines, exhibit highly selective and potent antitumor properties, with studies focusing on their mechanism of action and the development of water-soluble prodrugs to enhance their therapeutic application (Bradshaw et al., 2002).

Future Directions

The future directions for the study and application of this compound are not clear from the available data. It’s mentioned that this compound is available for proteomics research , which suggests it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-8-5-3-4-6-10(8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFIAIUFLUNKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(S2)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide

CAS RN

1181457-99-7
Record name 2-Thiazolamine, 4-methyl-5-[(2-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181457-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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